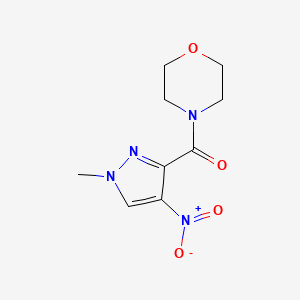
2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoimidazole moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzoimidazole and nitrile groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as piperidine derivatives and benzoimidazole precursors, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the benzoimidazole ring. This often requires high temperatures and specific catalysts to ensure the formation of the desired ring structure.
Nitrile Introduction: The nitrile group is typically introduced through reactions involving cyano-containing reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitriles or carbonyl groups.
Substitution Reactions: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Indole Derivatives: These compounds share structural similarities with the benzoimidazole moiety and are known for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.
Nitrile Compounds: Nitriles are common in organic synthesis and can be found in various biologically active molecules.
Uniqueness: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is unique due to its combination of the piperidine ring, benzoimidazole moiety, and nitrile group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
2-oxo-3-piperidin-4-yl-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-9-1-2-11-12(7-9)17(13(18)16-11)10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2,(H,16,18) |
Clave InChI |
SHZRKWUNKGTACJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C3=C(C=CC(=C3)C#N)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)



![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)






